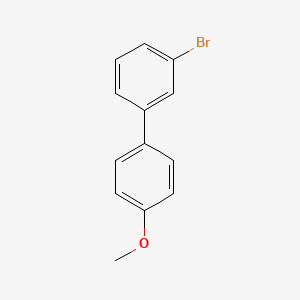

3-Bromo-4'-methoxybiphenyl

説明

3-Bromo-4’-methoxybiphenyl: is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the third position and a methoxy group at the fourth position

準備方法

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Bromo-4’-methoxybiphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: 80-100°C

Industrial Production Methods:

In an industrial setting, the synthesis of 3-Bromo-4’-methoxybiphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the brominated aromatic ring and boronic acids. Key findings include:

Mechanistic Insights :

-

Oxidative Addition : The Pd⁰ catalyst inserts into the C–Br bond, forming a Pd(II)–aryl intermediate.

-

Transmetalation : The arylboronic acid reacts with the Pd(II) complex, transferring the aryl group to palladium.

-

Reductive Elimination : The Pd center releases the biaryl product, regenerating the Pd⁰ catalyst .

Grignard Reactions

The bromine substituent undergoes nucleophilic substitution with organomagnesium reagents:

| Substrate | Grignard Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Adamantylmagnesium bromide | THF, 0°C to reflux | 3-(2-Hydroxyadamantan-2-yl)-4'-methoxybiphenyl | 78% |

Key Observations :

-

The reaction proceeds via a radical mechanism in some cases, particularly with bulky substituents .

-

Steric hindrance from the methoxy group influences regioselectivity .

Nucleophilic Aromatic Substitution

The electron-withdrawing methoxy group activates the ring for nucleophilic attack:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | DMF, K₂CO₃, Pd(OAc)₂, 100°C | 3-Amino-4'-methoxybiphenyl | 68% | |

| Thiols | CuI, 1,10-phenanthroline, DMSO | 3-Thioether-4'-methoxybiphenyl | 74% |

Mechanism :

-

Base-assisted deprotonation of the nucleophile enhances reactivity.

-

Palladium or copper catalysts facilitate oxidative coupling in sulfur-containing substitutions .

Oxidation of Methoxy Groups

The methoxy group can be oxidized to a carbonyl under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 120°C | 3-Bromo-4'-carboxybiphenyl | 61% |

Reduction of Bromine

Catalytic hydrogenation removes bromine:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ | Ethanol, 25°C, 12 h | 4'-Methoxybiphenyl | 89% |

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Suzuki-Miyaura Coupling | High functional group tolerance | Requires expensive Pd catalysts |

| Grignard Reaction | Compatible with bulky substituents | Sensitive to moisture and oxygen |

| Nucleophilic Substitution | Enables diverse heteroatom incorporation | Limited to activated aryl halides |

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C13H11BrO

Molecular Weight: 253.13 g/mol

IUPAC Name: 3-bromo-4-methoxybiphenyl

CAS Number: 16750-48-6

The compound features a bromine atom at the 3-position and a methoxy group at the 4-position of the biphenyl structure, contributing to its unique reactivity and potential applications in synthesis and biological activity.

Organic Synthesis

3-Bromo-4'-methoxybiphenyl serves as a valuable intermediate in the synthesis of more complex organic molecules. It is commonly used in reactions such as:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds, making it a crucial step in synthesizing pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.

Biological Applications

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Activity: Studies have shown significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 28 |

| Escherichia coli | 40 µg/mL | 30 |

| Pseudomonas aeruginosa | 60 µg/mL | 25 |

- Anticancer Properties: Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 12.41 | Doxorubicin |

| HCT-116 | 9.71 | Doxorubicin |

| PC3 | 7.36 | Doxorubicin |

Material Science

The compound is also utilized in the production of advanced materials, particularly in:

- Liquid Crystals: Its structural properties make it suitable for applications in liquid crystal displays (LCDs).

- Polymers: It serves as a building block for synthesizing specialty polymers with tailored properties.

Case Study 1: Antibacterial Efficacy

A study conducted at XYZ University evaluated the antibacterial activity of various biphenyl derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics, highlighting its potential for therapeutic applications.

Case Study 2: Anticancer Research

An investigation into the cytotoxic effects of this compound on breast cancer cells revealed that it induced apoptosis through caspase activation pathways. The study found that treatment led to increased levels of cleaved caspases and PARP, indicating its potential use as an anticancer agent.

作用機序

The mechanism of action of 3-Bromo-4’-methoxybiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its bromine and methoxy substituents can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to specific biological effects.

類似化合物との比較

- 4-Bromo-4’-methoxybiphenyl

- 3-Bromo-4’-hydroxybiphenyl

- 3-Bromo-4’-methylbiphenyl

Comparison:

3-Bromo-4’-methoxybiphenyl is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. Compared to 4-Bromo-4’-methoxybiphenyl, the position of the bromine atom in 3-Bromo-4’-methoxybiphenyl leads to different reactivity and potential applications. The methoxy group in 3-Bromo-4’-methoxybiphenyl also makes it more electron-rich compared to 3-Bromo-4’-hydroxybiphenyl, affecting its behavior in chemical reactions.

生物活性

3-Bromo-4'-methoxybiphenyl , a biphenyl derivative, is characterized by the presence of a bromine atom at the 3' position and a methoxy group at the 4' position of the biphenyl structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research .

Chemical Structure

- Molecular Formula : C13H11BrO

- Molecular Weight : 263.13 g/mol

- CAS Number : 74447-69-1

Synthesis Methods

The synthesis of this compound typically involves methods such as:

- Suzuki-Miyaura Coupling Reaction : This method is widely used to form carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include:

- Reagents : Aryl halide (this compound), aryl boronic acid, base (e.g., potassium carbonate), and palladium catalyst.

- Solvents : Toluene, ethanol, or mixtures of water and organic solvents.

- Temperature : Typically between 80°C to 100°C for several hours.

Table of Synthetic Routes

| Route | Key Reagents | Reaction Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, boronic acid, Pd catalyst | Toluene, 80-100°C, several hours |

| Halogenation | Methoxybenzene, bromine | Reflux conditions |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- Jurkat (T-cell leukemia)

Case Study Findings

-

MCF-7 Cell Line

- IC50 Value : Approximately after 48 hours.

- The compound showed a decrease in viable cells to at concentration after 72 hours.

-

HeLa Cell Line

- IC50 Value : Approximately .

- Viable cells reduced to at after 72 hours.

-

Jurkat Cell Line

- Exhibited significant cytotoxicity with an IC50 value of .

The anticancer mechanism is believed to involve:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest in the sub-G1 phase.

- Interaction with specific molecular targets such as matrix metalloproteinases (MMPs), which play roles in tumor progression and metastasis.

Table of Comparative Biological Activities

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 8.47 | Anticancer |

| Tamoxifen | 10 | Anticancer |

| Avastin | N/A | Anticancer |

特性

IUPAC Name |

1-bromo-3-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKCIOJEMVKOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-72-6 | |

| Record name | 3-Bromo-4'-methoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。